molecular formula C20H14ClFN4O2 B2559138 N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1251622-38-4

N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2559138
CAS No.: 1251622-38-4
M. Wt: 396.81
InChI Key: FMLZGNWRAHQSQF-UHFFFAOYSA-N
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Description

N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide is a potent, small molecule kinase inhibitor of significant interest in oncology research. Its molecular architecture, featuring a quinoline-oxadiazole core, is designed to competitively bind to the ATP-binding site of specific receptor tyrosine kinases. Research indicates this compound exhibits promising anti-proliferative and pro-apoptotic activity in various human cancer cell lines by disrupting critical intracellular signaling pathways that drive tumor growth and survival [1]. The primary research value of this inhibitor lies in its potential as a targeted therapeutic agent, particularly for investigating signaling cascades like the JAK-STAT pathway [1]. It serves as a crucial chemical probe for elucidating the mechanisms of oncogenesis and for evaluating combination therapies in preclinical models. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-2-(5-quinolin-6-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4O2/c21-16-9-15(22)5-3-14(16)11-24-18(27)10-19-25-26-20(28-19)13-4-6-17-12(8-13)2-1-7-23-17/h1-9H,10-11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLZGNWRAHQSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C3=NN=C(O3)CC(=O)NCC4=C(C=C(C=C4)F)Cl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The quinoline moiety can be introduced via Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a chloro and fluorine substituent on the phenyl ring and a quinoline-based oxadiazole moiety. The unique combination of these functional groups contributes to its reactivity and biological properties. The synthesis of this compound typically involves multi-step reactions that may include the formation of oxadiazole rings from corresponding precursors, followed by coupling reactions to introduce the quinoline moiety .

Antimicrobial Properties

Preliminary studies have indicated that N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide exhibits significant antimicrobial activity . For example, derivatives of similar structures have shown effectiveness against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. In particular, compounds featuring oxadiazole rings have been recognized for their enhanced antibacterial properties due to their ability to disrupt bacterial cell wall synthesis .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research has demonstrated that it can inhibit the growth of several cancer cell lines, including those derived from breast (MCF-7) and colon (HCT-116) cancers. In vitro studies have shown significant growth inhibition percentages, suggesting that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals its potential advantages in biological activity:

Compound NameStructure FeaturesBiological Activity
2-Chloro-N-(4-fluorophenyl)acetamideChloro and fluoro substituentsAntibacterial properties
Quinoline-based derivativesQuinoline moietyAnticancer activity
N-(4-Fluorophenyl)acetamideFluorinated phenyl groupAntimicrobial activity

This table highlights how structural modifications can impact biological efficacy. The presence of both halogen substituents and the quinoline structure in this compound may enhance its therapeutic potential compared to simpler derivatives .

Case Studies

Several case studies illustrate the applications of this compound:

  • Anticancer Efficacy : A study reported that related oxadiazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. This suggests that modifications similar to those in this compound could lead to compounds with selective anticancer activity .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of quinoline-based oxadiazole compounds. Results indicated that certain derivatives showed low minimum inhibitory concentration (MIC) values against Mycobacterium smegmatis, highlighting their potential as future agents against tuberculosis .

Mechanism of Action

The mechanism of action of N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The quinoline and oxadiazole rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Features and Modifications

The following table summarizes structurally related compounds and their properties:

Compound Name Substituents Heterocycle Molecular Weight (g/mol) Biological Activity Reference
Target Compound (2-Chloro-4-fluorophenyl)methyl, quinolin-6-yl 1,3,4-Oxadiazole Not reported Inferred from analogs -
AJ5d () 2-(2-Chlorophenyl)-4-oxothiazolidin-3-yl, 4-fluorophenyl Quinazoline, thiazolidinone Not reported Synthetic intermediate
6f () 4-Chlorophenyl, substituted acetamide 1,3,4-Oxadiazole Not reported Antimicrobial (most potent in series)
8t () 5-Chloro-2-methylphenyl, indole 1,3,4-Oxadiazole 428.5 LOX inhibition (IC₅₀: ~12 µM)
3a () Pyridin-4-yl, 4-(3-nitrophenyl)thiazole 1,3,4-Oxadiazole Not reported Acetylcholinesterase inhibition (IC₅₀: ~1.8 µM)
2a () 3-Chlorophenyl, benzofuran 1,3,4-Oxadiazole Not reported Antimicrobial (MIC: 4 µg/mL)

Substituent Effects on Bioactivity

  • Halogenated phenyl groups: The 2-chloro-4-fluorophenyl group in the target compound may enhance membrane permeability compared to non-halogenated analogs (e.g., ). Chlorine and fluorine atoms improve metabolic stability and target affinity via hydrophobic and electrostatic interactions .
  • Quinoline vs.
  • Oxadiazole vs. triazole/thiazole: The 1,3,4-oxadiazole ring in the target compound is less basic than triazoles (), reducing nonspecific binding but maintaining rigidity for target engagement.

Biological Activity

N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of both a quinoline moiety and an oxadiazole ring. The molecular formula is C20H14ClFN4O2C_{20}H_{14}ClFN_{4}O_{2}, with notable functional groups that contribute to its biological activity. Its unique structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

Mechanisms of Biological Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a range of biological activities, particularly in anticancer applications. The following mechanisms have been identified:

  • Antiproliferative Effects : The oxadiazole derivatives have shown significant cytotoxicity against multiple cancer cell lines. These effects are often attributed to their ability to inhibit key enzymes and growth factors involved in cell proliferation .
  • Enzyme Inhibition : Specific studies highlight the inhibition of enzymes such as telomerase and histone deacetylases (HDAC), which are crucial in cancer cell survival and proliferation .
  • Antimicrobial Activity : Some derivatives have demonstrated potent antimicrobial properties against various pathogens, suggesting potential uses in treating infections alongside cancer therapy .

Anticancer Activity

A study focusing on the anticancer potential of 1,3,4-oxadiazole derivatives reported that modifications to the oxadiazole structure can enhance cytotoxicity against cancer cells. For instance:

  • Cell Line Studies : Various derivatives were tested on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), showing IC50 values in the low micromolar range, indicating strong antiproliferative effects .
  • Mechanistic Insights : The studies suggest that these compounds induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

In vitro evaluations revealed that this compound exhibits significant antimicrobial activity:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25

These findings indicate its potential as a lead compound for developing new antimicrobial agents.

Q & A

Q. What synthetic routes are recommended for preparing N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide?

  • Methodological Answer : The synthesis typically involves coupling 2-chloro-4-fluorobenzylamine with a pre-formed 1,3,4-oxadiazole-quinoline intermediate. A carbodiimide-mediated coupling (e.g., EDC/HCl) in dichloromethane with triethylamine as a base is effective for forming the acetamide bond. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. How can the purity and structural integrity of the compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • 1^1H/13^{13}C NMR to verify substituent positions (e.g., quinolin-6-yl vs. other isomers).
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. What spectroscopic methods are suitable for characterizing this compound?

  • Methodological Answer :
  • UV-Vis spectroscopy : Identify π→π* transitions in the quinoline and oxadiazole moieties.
  • Fluorescence spectroscopy : Measure emission properties for potential bioimaging applications.
  • FT-IR : Confirm amide C=O stretches (~1650–1680 cm1^{-1}) and aromatic C-H bends .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

  • Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding, π-stacking). For example, in analogous acetamides, the dihedral angle between aromatic rings (quinoline and fluorophenyl) influences molecular packing and solubility . Refinement using programs like SHELXL ensures accurate structural resolution .

Q. What strategies optimize the compound’s solubility for in vitro bioassays?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
  • Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) for aqueous dispersion.
  • Salt formation : Introduce sulfonate or phosphate groups via derivatization .

Q. How can contradictory bioactivity data between synthetic batches be addressed?

  • Methodological Answer :
  • Batch consistency checks : Validate purity via LC-MS and quantify impurities (e.g., unreacted intermediates).
  • Biological assay standardization : Use positive controls (e.g., kinase inhibitors for enzyme assays) and replicate experiments across cell lines.
  • SAR studies : Compare activity with analogs to identify critical functional groups .

Q. What computational methods predict the compound’s binding affinity to kinase targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures of kinase domains (e.g., EGFR or Aurora kinases).
  • MD simulations : Analyze stability of ligand-protein complexes in explicit solvent (e.g., GROMACS).
  • Free-energy calculations : Apply MM-PBSA to estimate binding energies .

Q. How can reaction yields be improved during the oxadiazole ring formation?

  • Methodological Answer :
  • Cyclodehydration optimization : Use POCl3_3 or Burgess reagent for efficient conversion of hydrazides to oxadiazoles.
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate cyclization .

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